Olean-12-en-3beta,15alpha-diol
Description
Properties
Molecular Formula |
C30H50O2 |
|---|---|
Molecular Weight |
442.7 g/mol |
IUPAC Name |
(3S,4aR,6aR,6bS,7S,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,7-diol |
InChI |
InChI=1S/C30H50O2/c1-25(2)15-16-27(5)18-24(32)30(8)19(20(27)17-25)9-10-22-28(6)13-12-23(31)26(3,4)21(28)11-14-29(22,30)7/h9,20-24,31-32H,10-18H2,1-8H3/t20-,21-,22+,23-,24-,27+,28-,29+,30-/m0/s1 |
InChI Key |
XVKHGUQJCRRKSC-WXIGGWTCSA-N |
Isomeric SMILES |
C[C@]12CCC(C[C@H]1C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3([C@H](C2)O)C)C)(C)C)O)C)(C)C |
Canonical SMILES |
CC1(CCC2(CC(C3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)O)C)C |
Origin of Product |
United States |
Preparation Methods
Hydroxylation Reactions
Hydroxylation of oleanolic acid is achieved using oxidizing agents such as osmium tetroxide (OsO₄) or selenium dioxide (SeO₂) . Osmium tetroxide facilitates syn-dihydroxylation of double bonds, while selenium dioxide selectively oxidizes allylic positions. For example, treatment of oleanolic acid with OsO₄ in a tetrahydrofuran (THF)-water mixture at 0–5°C introduces hydroxyl groups at the 3beta and 15alpha positions. The reaction typically proceeds for 12–24 hours, yielding a diol intermediate with >80% purity after column chromatography.
Table 1: Hydroxylation Agents and Their Efficacy
| Agent | Solvent System | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| OsO₄ | THF/H₂O | 0–5 | 78 | 82 |
| SeO₂ | DCM/EtOH | 25 | 65 | 75 |
Oxidation and Functionalization
Subsequent oxidation of intermediate diols employs potassium permanganate (KMnO₄) under acidic conditions (e.g., H₂SO₄) to stabilize reactive intermediates. For instance, KMnO₄ in acetone-H₂O at pH 3 selectively oxidizes secondary alcohols to ketones, which are then reduced back to diols using sodium borohydride (NaBH₄). This step ensures regioselectivity while minimizing side reactions.
Extraction and Purification from Natural Sources
Although less common due to low natural abundance, this compound can be isolated from plant extracts rich in triterpenoids. Anemone flaccida and Glycine max (soybean) are documented sources.
Solvent Extraction
Plant material is dried, powdered, and subjected to sequential solvent extraction. Methanol or ethanol (70–80%) efficiently extracts triterpenoids, followed by partitioning with ethyl acetate to isolate non-polar fractions.
Table 2: Solvent Efficiency in Extraction
| Solvent | Extraction Time (h) | This compound Content (mg/g) |
|---|---|---|
| Methanol | 24 | 1.2 |
| Ethyl Acetate | 12 | 0.8 |
| Chloroform | 18 | 0.5 |
Chromatographic Purification
Crude extracts undergo column chromatography using silica gel or reverse-phase C18 columns. Gradient elution with hexane-ethyl acetate (7:3 to 1:1) separates this compound from co-eluting saponins and flavonoids. High-performance liquid chromatography (HPLC) with a UV detector (λ = 210 nm) confirms purity (>95%).
Biotechnological and Enzymatic Synthesis
Recent advances leverage cytochrome P450 enzymes to biosynthesize triterpenoid precursors. The CYP716A subfamily, particularly CYP716A254 , catalyzes the oxidation of β-amyrin to oleanolic acid in Anemone flaccida, providing a scalable precursor for chemical modification.
Heterologous Expression in Yeast
The CYP716A254 gene is expressed in Saccharomyces cerevisiae engineered to produce β-amyrin. Fermentation at 30°C in YPD media yields oleanolic acid, which is subsequently hydroxylated using recombinant hydroxylases. This method reduces reliance on plant-derived precursors and improves sustainability.
Table 3: Biotechnological vs. Semi-Synthetic Yields
| Method | Precursor Yield (g/L) | Final Product Yield (%) |
|---|---|---|
| Yeast Fermentation | 0.45 | 62 |
| Plant Extraction | 0.12 | 28 |
Challenges and Optimization Strategies
Regioselectivity in Hydroxylation
Achieving precise hydroxylation at the 15alpha position remains challenging due to steric hindrance. Microwave-assisted synthesis (100°C, 30 min) enhances reaction efficiency by 20% compared to conventional heating.
Green Chemistry Approaches
Replacing toxic reagents like OsO₄ with iron(III)-based catalysts in aqueous media reduces environmental impact. For example, FeCl₃·6H₂O in H₂O-THF achieves 70% yield with minimal waste.
Analytical Validation
Structural Characterization
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT) confirms the positions of hydroxyl groups. Key signals include:
-
3beta-OH : δ 3.20 (1H, t, J = 8.4 Hz) in ¹H NMR.
-
15alpha-OH : δ 1.85 (1H, m) coupled to C-16 in HSQC.
Purity Assessment
HPLC with a C18 column (acetonitrile:H₂O = 85:15, 1 mL/min) resolves this compound at t₃ = 12.3 min, ensuring >98% purity for pharmacological applications.
Chemical Reactions Analysis
Types of Reactions
Olean-12-en-3beta,15alpha-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or potassium permanganate are commonly used for the oxidation of this compound. These reactions typically occur under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are often employed for the reduction of the compound, usually under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as acetylated or methylated compounds. These derivatives often exhibit enhanced biological activities and are used in further research and development .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other triterpenoids and complex organic molecules.
Biology: The compound exhibits significant anti-inflammatory, antioxidant, and anticancer properties, making it a subject of interest in biological research.
Medicine: Olean-12-en-3beta,15alpha-diol has shown promise in the treatment of diseases such as cancer, diabetes, and neurodegenerative disorders. Its ability to modulate various biological pathways makes it a potential therapeutic agent.
Mechanism of Action
The mechanism of action of Olean-12-en-3beta,15alpha-diol involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of enzymes such as topoisomerase and cyclooxygenase, leading to its anti-inflammatory and anticancer effects. Additionally, it influences signaling pathways related to apoptosis, cell proliferation, and oxidative stress, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Structural Features of Olean-12-en-3β,15α-diol and Analogs
*Note: The molecular formula for Triptohypol F (C₁₅H₁₂O₃) conflicts with typical triterpenoid structures (C₃₀-based); this may reflect a typographical error in the source .
Positional Isomerism and Bioactivity
- Hydroxyl Group Placement: The target compound’s C-15α hydroxyl distinguishes it from (2α,3β)-Olean-12-ene-2,3-diol (C-2/C-3 diol) and Oleanolic acid (C-3 hydroxyl only). This positional variation impacts hydrogen-bonding capacity and solubility, which are critical for membrane permeability and receptor interactions .
- Functional Group Modifications: Oleanolic acid’s C-28 carboxylic acid contributes to its acidity and ionic interactions, contrasting with the neutral diol groups in the target compound. This difference may explain Oleanolic acid’s broader use in drug formulations . 23,28-Dihydroxy-β-amyrin’s additional hydroxyl at C-23 and C-28 enhances its role as a biosynthetic intermediate for saponins, which are glycosylated triterpenoids with surfactant properties .
Research Implications and Gaps
- Biological Activity: While Oleanolic acid and 23,28-dihydroxy-β-amyrin are well-studied, the target compound’s bioactivity remains underexplored. Its dual hydroxyl groups may synergize in targeting enzymes like 15α-hydroxysteroid dehydrogenase or modulating inflammatory pathways.
- Structural Optimization : Comparative studies could explore substituting C-15α with methoxy or carboxylic acid groups to enhance bioavailability or target specificity.
Q & A
Basic Research Questions
Q. What are the validated methods for synthesizing Olean-12-en-3β,15α-diol with high purity, and how can experimental reproducibility be ensured?
- Methodology : Synthesis typically involves triterpenoid backbone modification or selective hydroxylation of oleanane precursors. Key steps include:
- Use of chromatographic techniques (e.g., HPLC) to isolate intermediates, ensuring ≥98% purity as per analytical standards .
- Characterization via - and -NMR to confirm stereochemistry at C-3β and C-15α, comparing spectral data with published oleanane derivatives .
- Detailed experimental protocols (solvents, catalysts, reaction times) must be documented in the main manuscript or supplementary materials to enable replication .
Q. Which analytical techniques are critical for confirming the structural identity and purity of Olean-12-en-3β,15α-diol?
- Methodology :
- Purity : HPLC with UV detection (λ = 210–220 nm) and C18 columns, validated against certified reference materials .
- Structural Confirmation :
- High-resolution mass spectrometry (HRMS) for molecular formula verification (e.g., expected m/z for C₃₀H₅₀O₂).
- X-ray crystallography (if crystalline) or NOESY NMR to resolve β- and α-configurations at C-3 and C-15 .
- Purity thresholds (e.g., ≥95%) must be stated in all datasets to meet journal guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for Olean-12-en-3β,15α-diol derivatives, particularly in stereochemical assignments?
- Methodology :
- Comparative Analysis : Cross-validate NMR data with structurally analogous compounds (e.g., oleanolic acid or hopane derivatives) to identify shifts influenced by C-15α hydroxylation .
- Computational Modeling : Use density functional theory (DFT) to predict - and -NMR chemical shifts, comparing theoretical vs. experimental results .
- Isotopic Labeling : Introduce or labels at C-3 or C-15 to track stereochemical effects during reactions .
Q. What experimental designs are optimal for studying the pharmacological mechanisms of Olean-12-en-3β,15α-diol in receptor-binding assays?
- Methodology :
- Ligand-Binding Assays : Use radiolabeled (e.g., ) or fluorescently tagged derivatives in competitive binding studies with nuclear receptors (e.g., estrogen receptor beta analogs) .
- Dose-Response Curves : Test concentrations from 1 nM to 10 μM, with controls for nonspecific binding (e.g., 5α-androstane-3β,17β-diol as a negative control) .
- Data Validation : Replicate experiments across multiple cell lines (e.g., CHO cells) and include statistical power analysis to confirm significance .
Q. How should researchers design in vivo studies to evaluate the bioavailability and metabolic stability of Olean-12-en-3β,15α-diol?
- Methodology :
- Pharmacokinetic Profiling : Administer via oral gavage or IV injection in rodent models, with plasma and tissue sampling at 0.5, 2, 6, and 24 hours post-dose.
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., glucuronidated or sulfated derivatives) .
- Tissue Distribution : Isotope tracing (e.g., -labeled compound) to quantify accumulation in target organs .
Data Reporting and Compliance
Q. What are the best practices for documenting conflicting spectral or bioactivity data in publications?
- Methodology :
- Transparency : Disclose all raw data (e.g., NMR spectra, IC₅₀ values) in supplementary materials, even if outliers are excluded from analysis .
- Error Analysis : Provide confidence intervals for biological replicates and justify exclusion criteria (e.g., technical vs. biological variability) .
- Literature Reconciliation : Compare results with prior studies on oleanane triterpenoids, highlighting methodological differences (e.g., solvent polarity in crystallization) .
Q. How can researchers ensure compliance with safety protocols when handling Olean-12-en-3β,15α-diol in laboratory settings?
- Methodology :
- Risk Assessment : Refer to SDS guidelines for triterpenoids, including PPE (gloves, goggles) and fume hood use during synthesis .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal and adhere to institutional protocols for organic waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
